1-(4-Oxocyclohexyl)imidazolidin-2-one
Overview
Description
1-(4-Oxocyclohexyl)imidazolidin-2-one is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol It features a five-membered imidazolidinone ring fused with a cyclohexanone moiety
Preparation Methods
The synthesis of 1-(4-Oxocyclohexyl)imidazolidin-2-one can be achieved through several routes. One common method involves the cycloaddition of aziridines with isocyanates, followed by ring expansion . Another approach is the intramolecular hydroamination of linear urea derivatives . Industrial production methods often employ metal-catalyzed reactions, such as palladium-catalyzed cyclizations, to achieve high yields and selectivity .
Chemical Reactions Analysis
1-(4-Oxocyclohexyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolones or imidazolinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The imidazolidinone ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include imidazolones, alcohols, and substituted imidazolidinones .
Scientific Research Applications
1-(4-Oxocyclohexyl)imidazolidin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Oxocyclohexyl)imidazolidin-2-one involves its interaction with molecular targets through its imidazolidinone ring. This ring can form iminium ions with carbonyl groups, facilitating various catalytic processes . The compound’s effects are mediated through pathways involving nucleophilic attack and subsequent transformations .
Comparison with Similar Compounds
1-(4-Oxocyclohexyl)imidazolidin-2-one can be compared with other imidazolidinone derivatives, such as:
2-Imidazolidinone: A simpler analogue without the cyclohexanone moiety.
4-Imidazolidinone: Another derivative with different substitution patterns.
Imidazolones: Oxo derivatives of imidazoline, which have similar reactivity but different structural features.
The uniqueness of this compound lies in its fused cyclohexanone ring, which imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Biological Activity
1-(4-Oxocyclohexyl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a unique imidazolidinone core structure, which contributes to its biological activity. The compound's molecular formula is CHNO, with a molecular weight of approximately 182.23 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia).
Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.2 | Induction of apoptosis |
K562 | 12.5 | Inhibition of Abl protein kinase |
The mechanism involves the induction of apoptosis and the inhibition of key signaling pathways associated with cancer cell proliferation .
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | Not effective |
The antimicrobial action is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic processes .
This compound acts primarily by interacting with specific biomolecular targets:
- Inhibition of Protein Kinases : The compound inhibits Abl protein kinase, which is crucial for cell differentiation and proliferation.
- Disruption of DNA Replication : It interferes with the DNA replication process in cancer cells, leading to cell cycle arrest and apoptosis .
Study 1: Anticancer Efficacy
In a study conducted on MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming its role as an apoptosis inducer.
Study 2: Antimicrobial Testing
A series of antimicrobial tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 32 µg/mL. However, it showed no activity against Gram-negative bacteria like Escherichia coli, indicating a selective action profile.
Properties
IUPAC Name |
1-(4-oxocyclohexyl)imidazolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-8-3-1-7(2-4-8)11-6-5-10-9(11)13/h7H,1-6H2,(H,10,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIFMESXPDSEMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2CCNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603798 | |
Record name | 1-(4-Oxocyclohexyl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60603798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89519-06-2 | |
Record name | 1-(4-Oxocyclohexyl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60603798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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